N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a compound belonging to the class of 1,3,4-oxadiazoles. The structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a heterocyclic compound .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to inhibit specific enzymes and signaling pathways in cells . For instance, N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling.
Biochemical Pathways
Result of Action
Preparation Methods
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the reaction of hydrazides with carboxylic acids or their derivatives under specific conditions . One common method includes the cyclization of acylhydrazines with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can be compared with other similar compounds, such as:
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities.
N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide: This compound has a different substitution pattern on the benzene ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-8-9-14(15(11-13)24-2)17-20-21-18(25-17)19-16(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXLPIPPIKCDCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.